Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid
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Overview
Description
Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO4 and a molecular weight of 243.18 g/mol. It is a solid at room temperature and is commonly used as an intermediate in organic synthesis and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutane-1-carboxylic acid with methylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of cyclobutane-1-carboxylic acid followed by amination and esterification processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoroacetic acid moiety.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It can be used in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways.
Comparison with Similar Compounds
Methyl 1-aminocyclobutanecarboxylate: Another cyclobutane derivative used in organic synthesis.
Methyl 2-aminocyclopropane-1-carboxylate: A related compound with a different ring structure.
Uniqueness: Methyl 2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is unique due to its trifluoroacetic acid moiety, which imparts specific chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCTXILUVEPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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